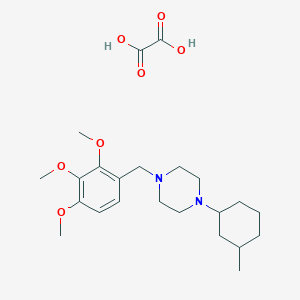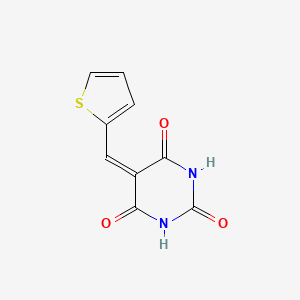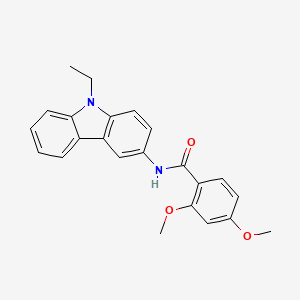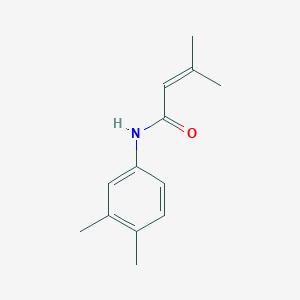![molecular formula C18H16O5 B5216063 methyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]butanoate](/img/structure/B5216063.png)
methyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]butanoate, commonly known as Coumarin, is a natural compound found in many plants such as tonka beans, cinnamon, and sweet clover. Coumarin has been extensively studied for its various biological activities, including anti-inflammatory, antioxidant, and anticoagulant effects.
Wirkmechanismus
Coumarin exerts its biological activities through several mechanisms, including inhibition of enzymes, scavenging of free radicals, and modulation of gene expression. Coumarin has been found to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Coumarin has also been found to scavenge free radicals, which are involved in oxidative stress. Coumarin has been found to modulate gene expression by regulating the expression of genes involved in various biological processes.
Biochemical and Physiological Effects:
Coumarin has been found to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticoagulant effects. Coumarin has been found to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. Coumarin has also been found to scavenge free radicals, which are involved in oxidative stress. Coumarin has been found to inhibit the activity of coagulation factors such as thrombin and factor Xa, which are involved in the blood clotting process.
Vorteile Und Einschränkungen Für Laborexperimente
Coumarin has several advantages and limitations for lab experiments. Coumarin is relatively inexpensive and readily available, making it an attractive compound for research. Coumarin is also stable and has a long shelf life, making it easy to store and handle. However, Coumarin has low solubility in water, which can make it difficult to dissolve in aqueous solutions. Coumarin is also sensitive to light and can undergo photodegradation, which can affect its biological activity.
Zukünftige Richtungen
There are several future directions for research on Coumarin. One area of research is the development of Coumarin-based drugs for the treatment of various diseases such as cancer and viral infections. Another area of research is the investigation of the potential toxicity of Coumarin and its derivatives. Coumarin has been found to have hepatotoxic and genotoxic effects in some studies, and further research is needed to determine the safety of Coumarin and its derivatives. Additionally, the development of new synthesis methods for Coumarin and its derivatives could lead to the discovery of new biological activities and applications.
Synthesemethoden
Coumarin can be synthesized through several methods, including the Pechmann condensation reaction, Knoevenagel condensation reaction, and Perkin reaction. The Pechmann condensation reaction is the most commonly used method, which involves the reaction between salicylaldehyde and a β-keto ester in the presence of a catalyst such as sulfuric acid. The Knoevenagel condensation reaction involves the reaction between salicylaldehyde and malonic acid in the presence of a base such as sodium hydroxide. The Perkin reaction involves the reaction between salicylic acid and an acyl chloride in the presence of a base such as pyridine.
Wissenschaftliche Forschungsanwendungen
Coumarin has been extensively studied for its various biological activities, including anti-inflammatory, antioxidant, and anticoagulant effects. Coumarin has also been found to have anticancer, antiviral, and antimicrobial properties. Coumarin has been used in the development of several drugs, including warfarin, a widely used anticoagulant drug. Coumarin has also been used in the development of several cosmetic and food products due to its pleasant fragrance and flavor.
Eigenschaften
IUPAC Name |
methyl 2-(6-oxobenzo[c]chromen-3-yl)oxybutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-3-15(18(20)21-2)22-11-8-9-13-12-6-4-5-7-14(12)17(19)23-16(13)10-11/h4-10,15H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKDJZMJACWPLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)OC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-({6-oxo-6H-benzo[C]chromen-3-YL}oxy)butanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-{1-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5215982.png)



![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide](/img/structure/B5216004.png)

![1,7-dimethyl-5-(1-piperidinylcarbonyl)-3-[3-(trifluoromethyl)benzyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5216016.png)
![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B5216027.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide](/img/structure/B5216045.png)

![N-(2-cyanophenyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5216065.png)
![7-[(dimethylamino)methyl]-6-hydroxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile hydrochloride](/img/structure/B5216072.png)
![2-[(2-bromobenzyl)thio]-N'-(1-methyl-4-piperidinylidene)acetohydrazide](/img/structure/B5216078.png)
![6-[4-(aminocarbonyl)-1-piperidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B5216084.png)